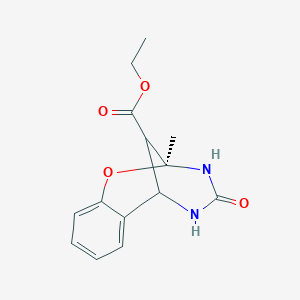methanone](/img/structure/B12485282.png)
[4-(Benzylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DIMETHOXYBENZOYL)-4-PHENYLMETHANESULFONYLPIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a phenylmethanesulfonyl group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the piperazine ring with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Phenylmethanesulfonyl Group: The final step is the sulfonylation of the intermediate product with phenylmethanesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Análisis De Reacciones Químicas
1-(3,4-DIMETHOXYBENZOYL)-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzoyl group to a hydroxyl group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding simpler fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Aplicaciones Científicas De Investigación
1-(3,4-DIMETHOXYBENZOYL)-4-PHENYLMETHANESULFONYLPIPERAZINE has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,4-DIMETHOXYBENZOYL)-4-PHENYLMETHANESULFONYLPIPERAZINE can be compared with other similar compounds, such as:
3,4-Dimethoxybenzoyl Chloride: Used as an intermediate in organic synthesis, it shares the 3,4-dimethoxybenzoyl moiety but lacks the piperazine and sulfonyl groups.
Phenylmethanesulfonyl Chloride: Another related compound, it is used in sulfonylation reactions but does not contain the piperazine ring.
Piperazine Derivatives: Various piperazine derivatives are used in pharmaceuticals, each with unique substituents that confer different biological activities.
Propiedades
Fórmula molecular |
C20H24N2O5S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(4-benzylsulfonylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-9-8-17(14-19(18)27-2)20(23)21-10-12-22(13-11-21)28(24,25)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Clave InChI |
VOUGHUGPNUCLBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![2-amino-4-(3-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12485207.png)
![N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)
![2-[methyl(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12485227.png)


![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine](/img/structure/B12485237.png)

![1-[2-(diethylamino)ethyl]-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine](/img/structure/B12485266.png)
![N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12485271.png)
![Ethyl 2-(morpholin-4-yl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B12485277.png)
![3-(2-ethoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12485279.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12485289.png)
![3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12485293.png)
